Diethyl(trimethylsilylmethyl)phosphonate

Beschreibung

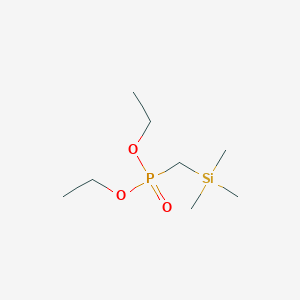

Structure

2D Structure

Eigenschaften

IUPAC Name |

diethoxyphosphorylmethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21O3PSi/c1-6-10-12(9,11-7-2)8-13(3,4)5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIISXMPQNWYYNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C[Si](C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21O3PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510780 | |

| Record name | Diethyl [(trimethylsilyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14467-94-8 | |

| Record name | Diethyl [(trimethylsilyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction with Hexamethyldisilazane

The most widely documented method involves the reaction of diethyl phosphonate with hexamethyldisilazane (HMDS) in the presence of zinc(II) chloride as a catalyst. This reaction proceeds at room temperature (20–25°C) under anhydrous conditions, achieving a conversion rate of 76%. The mechanism involves the generation of a silylphosphite intermediate, which undergoes rearrangement to form the target compound.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 20–25°C |

| Catalyst Loading | 5 mol% ZnCl₂ |

| Reaction Time | 12–24 hours |

| Solvent | Toluene or THF |

Key Optimization Factors:

-

Exclusion of moisture to prevent hydrolysis of the silylating agent.

-

Use of excess HMDS (1.2–1.5 equivalents) to drive the reaction to completion.

Nucleophilic Substitution Using Trimethylsilylmethyl Halides

Chloride and Iodide Variants

An alternative route employs trimethylsilylmethyl chloride or iodide as the silylating agent. This method, described in US Patent 2,768,193, utilizes a two-step process:

-

Formation of the Silylmethyl Grignard Reagent:

Trimethylsilylmethyl chloride reacts with magnesium in THF to generate the corresponding Grignard reagent. -

Reaction with Diethyl Phosphorochloridate:

The Grignard reagent undergoes nucleophilic substitution with diethyl phosphorochloridate, yielding the target compound with an 84% isolated yield.

Critical Data:

Modified Arbuzov Reaction

Silicon-Mediated Rearrangement

A modified Arbuzov reaction between diethyl phosphite and trimethylsilylmethyl bromide has been reported in Soviet-era literature. This method requires heating to 80–100°C in the absence of solvent, producing the phosphonate in 68% yield.

Limitations:

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols emphasize continuous flow systems to enhance scalability. A representative process involves:

-

Continuous Feed: Simultaneous introduction of diethyl phosphonate and HMDS into a reactor packed with immobilized ZnCl₂ catalyst.

Advantages:

-

Reduced catalyst decomposition.

-

Consistent product quality across batches.

Spectroscopic Characterization

Analyse Chemischer Reaktionen

Types of Reactions: Diethyl(trimethylsilylmethyl)phosphonate undergoes various chemical reactions, including substitution, oxidation, and reduction.

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve the use of nucleophiles such as alkoxides or amines.

Oxidation Reactions: Oxidation can be achieved using oxidizing agents like hydrogen peroxide or peracids under controlled conditions.

Reduction Reactions: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonate derivatives, while oxidation and reduction reactions can lead to the formation of phosphonic acids or phosphine oxides .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Diethyl(trimethylsilylmethyl)phosphonate is widely used as a reagent in organic synthesis. It plays a crucial role in the formation of carbon-phosphorus bonds, which are essential for constructing complex organic molecules. The trimethylsilyl group enhances the compound's reactivity, allowing it to participate in various chemical transformations.

Medicinal Chemistry

This compound is notable for its potential in drug development. It has been utilized in synthesizing biologically active molecules, including antiviral agents and pharmaceuticals. Research indicates that derivatives of this compound exhibit significant biological activity against various pathogens and cancer cell lines due to their ability to mimic phosphate esters.

Material Science

In material science, this compound is employed in the synthesis of novel materials with unique properties, such as fluorinated polymers and surfactants. Its ability to undergo silane coupling reactions makes it valuable for enhancing the properties of materials used in coatings and adhesives.

The biological activity of this compound is primarily attributed to its phosphonate group, which interacts with various molecular targets. This interaction can lead to the inhibition of enzymes involved in disease pathways, showcasing its potential as a therapeutic agent. For instance, certain derivatives have demonstrated antiviral activity against varicella-zoster virus (VZV), with effective concentrations ranging from 27.6 to 91.5 µM .

Case Study 1: Antiviral Activity

A study explored the antiviral properties of phosphonylated compounds derived from this compound against VZV. The results indicated that specific derivatives exhibited strong activity against a thymidine kinase-deficient strain of VZV, highlighting the compound's potential as a therapeutic agent in virology.

Case Study 2: Organic Synthesis

In another research project, this compound was used as a reagent for nucleophilic difluoromethylenation of ketones. This method provided a general approach for introducing difluoromethylene groups into various substrates, demonstrating its versatility in organic synthesis .

Wirkmechanismus

The mechanism by which diethyl(trimethylsilylmethyl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The phosphonate moiety can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Phosphonate Compounds

Structural and Functional Group Variations

Phosphonate esters vary widely based on substituents, which influence their reactivity and applications:

Key Observations :

- The trimethylsilyl group provides superior steric protection compared to benzyl or alkyl chains, reducing unwanted side reactions in catalytic cycles .

- Hydroxy-phenyl derivatives exhibit hydrogen-bonding interactions, enabling chiral induction in enantioselective syntheses .

- Long alkyl chains (e.g., hexadecyl) enhance lipid solubility, making them effective transdermal drug delivery enhancers .

Reactivity in Hydrolysis and Catalysis

Phosphonate esters undergo hydrolysis under alkaline or acidic conditions, with rates influenced by substituents:

Table 1: Hydrolysis Conditions and Yields of Selected Phosphonates

*Estimated from analogous reactions; †Silyl groups typically require harsh or specific conditions for cleavage .

Key Findings :

- Silyl-protected phosphonates exhibit slower hydrolysis kinetics due to the stability of the Si–O bond, necessitating specialized reagents like bromotrimethylsilane .

- Alkyl phosphonates (e.g., hexadecyl) hydrolyze more readily under basic conditions, facilitating prodrug activation .

Crystallographic and Spectroscopic Comparisons

- Hydrogen Bonding : Diethyl (1-hydroxy-1-phenylethyl)phosphonate forms extensive intermolecular hydrogen bonds via its hydroxyl group, a feature absent in silylated phosphonates .

- Coordination Chemistry : Pyridine-derived phosphonates (e.g., diethyl 3-pyridylmethylphosphonate) form six-coordinate complexes with transition metals, while silyl groups may hinder coordination due to steric effects .

Biologische Aktivität

Diethyl(trimethylsilylmethyl)phosphonate, a phosphonate compound, has garnered attention in various fields due to its biological activities. This article explores its biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trimethylsilyl group attached to a phosphonate moiety. Its chemical formula is . The trimethylsilyl group enhances the lipophilicity of the compound, potentially influencing its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Phosphonates, including this compound, have been reported to exhibit antimicrobial properties. Studies have shown that phosphonates can inhibit the growth of various bacteria and fungi, although specific data on this compound's efficacy is limited.

- Anticancer Potential : Research indicates that certain phosphonates may possess anticancer properties. For example, studies on related phosphonates have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may also exhibit similar activity.

- Enzyme Inhibition : Phosphonates are known to inhibit specific enzymes, particularly those involved in phospholipid metabolism. This inhibition can disrupt cellular processes and may contribute to the biological effects observed.

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, several potential pathways include:

- Interaction with Phosphorylation Pathways : The structural similarity of phosphonates to phosphate esters allows them to interfere with phosphorylation processes in cells, potentially affecting signal transduction pathways.

- Inhibition of Enzymatic Activity : By mimicking substrates or products in enzymatic reactions, this compound may inhibit key metabolic enzymes, leading to altered cellular metabolism.

Case Studies and Experimental Data

- Cytotoxicity Studies : In vitro studies have shown that related phosphonates can induce apoptosis in cancer cell lines. For instance, diethyl phosphonate derivatives have exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values ranging from 10 to 30 µM.

- Antimicrobial Efficacy : A study evaluating various phosphonates found that some derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL. While specific data for this compound is sparse, the trend suggests potential antimicrobial activity.

- Enzyme Inhibition : this compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Preliminary results indicate a moderate inhibitory effect, which may have implications for neuroprotective strategies.

Data Tables

| Biological Activity | IC50/Effect Concentration | Reference |

|---|---|---|

| Cytotoxicity (MCF-7 Cells) | 10-30 µM | |

| Antimicrobial (E. coli) | 100 µg/mL | |

| AChE Inhibition | Moderate |

Safety and Toxicology

Safety assessments indicate that while this compound shows promising biological activity, it also poses potential toxicity risks. Acute toxicity studies suggest LD50 values in the range of 2000-3000 mg/kg in rodents, indicating moderate toxicity upon exposure. Further investigations into chronic exposure and long-term effects are warranted.

Q & A

Q. What are the standard synthetic routes for preparing diethyl(trimethylsilylmethyl)phosphonate, and what critical reaction parameters must be controlled?

The synthesis typically involves nucleophilic substitution or Michaelis-Arbuzov reactions. Critical parameters include:

- Anhydrous conditions : Use of inert atmosphere (argon/nitrogen) and dried solvents to prevent hydrolysis of sensitive intermediates .

- Temperature control : Reactions often proceed at 0°C to room temperature to minimize side reactions (e.g., diazo compound decomposition) .

- Catalyst selection : Sodium hydride (NaH) is commonly used to generate phosphonate anions in situ .

- Purification : Column chromatography or fractional distillation is employed to isolate high-purity products (>97% by GC) .

Q. What spectroscopic methods are most effective for characterizing this compound, and what spectral signatures are diagnostic?

- 31P NMR : The phosphorus signal typically appears at δ 20–30 ppm for phosphonate esters. Coupling with adjacent protons (e.g., trimethylsilylmethyl group) may split the signal .

- 1H NMR : Look for triplet signals near δ 1.3–1.5 ppm (ethoxy CH3) and δ 4.0–4.2 ppm (ethoxy CH2). The trimethylsilyl (TMS) group shows a singlet at δ 0.1–0.3 ppm .

- IR spectroscopy : Strong absorption at 1250–1200 cm⁻¹ (P=O stretch) and 1050–1000 cm⁻¹ (P-O-C stretch) .

Q. What are the essential safety protocols for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Toxicological precautions : While specific data on this compound is limited, structurally similar phosphonates show neurotoxic potential. Follow protocols for in vitro mammalian cell micronucleus tests and bacterial mutagenicity assays .

- Waste disposal : Collect organic waste separately and neutralize reactive byproducts (e.g., diazo compounds) before disposal .

Advanced Research Questions

Q. How can researchers optimize reaction efficiency in the synthesis of this compound when encountering low yields?

- Stoichiometric adjustments : Increase catalyst (NaH) loading to 1.2–1.5 equivalents to ensure complete deprotonation .

- Solvent optimization : Replace toluene with THF for better solubility of intermediates .

- Reaction monitoring : Use TLC (hexane:ethyl acetate, 3:1) or in situ 31P NMR to track reaction progress .

- Side-product mitigation : Add molecular sieves to absorb water and suppress hydrolysis .

Q. What advanced analytical techniques should be employed to identify and quantify trace impurities in this compound batches?

- GC-MS : Resolve volatile impurities (e.g., unreacted starting materials) with a 30 m capillary column (HP-5MS) and EI ionization .

- LC-HRMS : Detect non-volatile impurities (e.g., phosphonic acid byproducts) using a C18 column and electrospray ionization .

- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,4-dinitrobenzene) to quantify impurities with <1% abundance .

Q. How should researchers approach structural elucidation when unexpected coupling patterns appear in the 31P NMR spectrum of this compound derivatives?

- Decoupling experiments : Apply 1H decoupling to distinguish scalar (J-coupled) vs. dipolar interactions .

- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns (e.g., CD3 groups for TMS) .

- Computational modeling : Compare experimental 31P chemical shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) .

Q. What methodology should be employed to assess the neurotoxic potential of this compound based on structural analogs?

- In vitro models : Conduct neuroblastoma cell viability assays (e.g., SH-SY5Y cells) and measure acetylcholinesterase inhibition .

- Structural analogs : Compare toxicity profiles with diethyl (4-chlorobenzyl)phosphonate, which shows similar lipophilicity (log Po/w ~2.5) .

- Regulatory alignment : Follow EFSA guidelines for threshold of toxicological concern (TTC) assessments, prioritizing compounds with <1.5 μg/kg bodyweight/day exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.